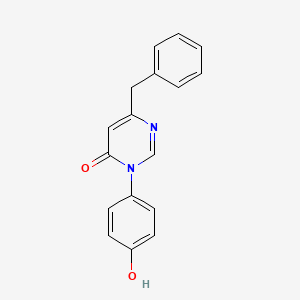
6-benzyl-3-(4-hydroxyphenyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-3-(4-hydroxyphenyl)pyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidinones It features a benzyl group attached to the 6th position of the pyrimidinone ring and a 4-hydroxyphenyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-benzyl-3-(4-hydroxyphenyl)pyrimidin-4(3H)-one typically involves a multi-step reaction process. One common method is the condensation of benzylamine with 4-hydroxybenzaldehyde to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the pyrimidinone core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Benzyl-3-(4-hydroxyphenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 6-benzyl-3-(4-hydroxyphenyl)pyrimidin-4(3H)-one can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: In biological research, this compound has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It can be used in assays to evaluate its effects on various biological targets.
Medicine: In the medical field, this compound may be explored for its therapeutic potential. It could be developed into drugs for treating diseases such as cancer, inflammation, and oxidative stress-related disorders.
Industry: In industry, this compound can be utilized in the development of new materials, such as polymers and coatings. It can also be used as an intermediate in the synthesis of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 6-benzyl-3-(4-hydroxyphenyl)pyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Its anti-inflammatory effects could be due to the modulation of inflammatory cytokines and enzymes.
Comparison with Similar Compounds
4-Hydroxybenzylpyrimidin-4(3H)-one: Similar structure but lacks the benzyl group at the 6th position.
3-(4-Hydroxyphenyl)pyrimidin-4(3H)-one: Similar core structure but without the benzyl group.
6-Benzyl-3-(4-methoxyphenyl)pyrimidin-4(3H)-one: Similar to the target compound but with a methoxy group instead of a hydroxy group.
Uniqueness: 6-Benzyl-3-(4-hydroxyphenyl)pyrimidin-4(3H)-one is unique due to the presence of both the benzyl and hydroxyphenyl groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C17H14N2O2 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
6-benzyl-3-(4-hydroxyphenyl)pyrimidin-4-one |
InChI |
InChI=1S/C17H14N2O2/c20-16-8-6-15(7-9-16)19-12-18-14(11-17(19)21)10-13-4-2-1-3-5-13/h1-9,11-12,20H,10H2 |
InChI Key |
CLDQQULTBBSKHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=O)N(C=N2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















